6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a hydroxyphenyl group, and a cyclohexa-2,4-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst . The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. For example, its antibacterial activity is attributed to its ability to bind to bacterial proteins and disrupt their function .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyl-oxy)phenol
- Salicylaldazine
Uniqueness
6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54758-72-4 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(2-hydroxybenzenecarboximidoyl)phenol |
InChI |
InChI=1S/C13H11NO2/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,14-16H |
InChI Key |
URLMSSQJJGUSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)C2=CC=CC=C2O)O |
Origin of Product |
United States |
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